6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with pyridine, quinoxaline, and piperidine groups, enhancing its chemical versatility and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Pyridine Group: This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Quinoxaline Group: This can be done through nucleophilic substitution reactions or via condensation reactions with appropriate quinoxaline derivatives.
Incorporation of the Piperidine Group: This step may involve reductive amination or other amine coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine, quinoxaline, or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully or partially hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound or pharmacophore for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biology: It can be used as a molecular probe to study biological pathways and interactions, particularly those involving its target proteins or receptors.
Materials Science: The compound’s unique structure may be exploited in the design of novel materials with specific electronic, optical, or mechanical properties.
Industry: It may find applications in the development of new catalysts, sensors, or other industrially relevant materials.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one: Lacks the quinoxaline and piperidine groups, potentially resulting in different biological activity.
2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one: Lacks the pyridine group, which may affect its binding affinity and specificity.
6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-pyridazin-3-one: A fully aromatic analog that may exhibit different chemical reactivity and biological properties.
Uniqueness
The uniqueness of 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-pyridin-4-yl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-23-6-5-19(18-7-11-25-12-8-18)28-30(23)16-17-9-13-29(14-10-17)24(32)22-15-26-20-3-1-2-4-21(20)27-22/h1-8,11-12,15,17H,9-10,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFHOCEMSMVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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